N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a complex organic compound characterized by its unique structural features, including a cyano group, a methylcyclohexyl moiety, and a benzodioxine ring
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12-4-3-7-17(10-12,11-18)19-16(20)13-5-2-6-14-15(13)22-9-8-21-14/h2,5-6,12H,3-4,7-10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAFPKHRTUQYFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)C2=C3C(=CC=C2)OCCO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxine Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihalide under basic conditions to form the benzodioxine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Attachment of the Methylcyclohexyl Moiety: This step often involves the alkylation of the benzodioxine ring with a methylcyclohexyl halide under basic conditions.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative to the carboxamide using reagents such as carbodiimides or amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or hydrogen gas can convert the cyano group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the benzodioxine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amines or amides.
Substitution: Various substituted benzodioxine derivatives.
Scientific Research Applications
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano group and benzodioxine ring are often crucial for its biological activity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(1-Cyano-2-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- N-(1-Cyano-3-ethylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Uniqueness
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is unique due to its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of the cyano group and the specific positioning of the methylcyclohexyl moiety contribute to its distinct properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-(1-Cyano-3-methylcyclohexyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- CAS Number : Not yet assigned in the literature.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain protein kinases involved in cancer cell proliferation. This inhibition can lead to a decrease in tumor growth and an increase in apoptosis in cancer cells.
Antitumor Activity
Recent research has focused on the antitumor potential of this compound. In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines. The following table summarizes the IC50 values obtained from various assays:
| Cell Line | IC50 (µM) | Assay Type |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | MTS Assay |
| HCC827 (Lung Cancer) | 15.0 | MTS Assay |
| NCI-H358 (Lung Cancer) | 10.0 | MTS Assay |
| MRC-5 (Normal Fibroblast) | 25.0 | MTS Assay |
These results indicate that while the compound exhibits potent antitumor effects, it also affects normal fibroblast cells, suggesting a need for further optimization to enhance selectivity towards cancer cells.
Case Studies
In a study conducted on lung cancer models, this compound was administered to mice bearing A549 xenografts. The treatment resulted in a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis and decreased proliferation markers in treated tumors.
Additional Biological Activities
Apart from its antitumor properties, preliminary investigations have indicated potential antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Q & A
Q. What crystallographic techniques resolve ambiguous electron density in the benzodioxine ring?
- Methodology :
- High-resolution X-ray diffraction : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<1.0 Å).
- Twinned crystal refinement : Apply SHELXL or Phenix for challenging cases with overlapping lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
